4-(4-Bromo-2,6-dimethylphenoxy)aniline
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Overview
Description
4-(4-Bromo-2,6-dimethylphenoxy)aniline is an organic compound that features a bromine atom, two methyl groups, and an aniline moiety attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline typically involves the reaction of 4-bromo-2,6-dimethylphenol with aniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used include sodium hydroxide or potassium carbonate, and the reaction is often performed in a solvent such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,6-dimethylphenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives such as nitro compounds or quinones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Scientific Research Applications
4-(4-Bromo-2,6-dimethylphenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,6-dimethylphenoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenoxy group can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylaniline: Lacks the phenoxy group but shares the bromine and methyl substituents.
4-(4-Chloro-2,6-dimethylphenoxy)aniline: Similar structure with a chlorine atom instead of bromine.
4-(4-Bromo-2,6-dimethylphenoxy)phenol: Contains a phenol group instead of an aniline moiety.
Uniqueness
4-(4-Bromo-2,6-dimethylphenoxy)aniline is unique due to the combination of its bromine atom, phenoxy group, and aniline moiety, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-bromo-2,6-dimethylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-7-11(15)8-10(2)14(9)17-13-5-3-12(16)4-6-13/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGLSDFOBIBKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)N)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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